molecular formula C16H27N3O5S B8103958 Biotin-PEG2-C1-aldehyde

Biotin-PEG2-C1-aldehyde

Cat. No.: B8103958
M. Wt: 373.5 g/mol
InChI Key: LGRDOHFIXUPJTQ-YDHLFZDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Biotin-PEG2-C1-aldehyde is typically synthesized through organic synthesis methods. The synthetic route generally involves attaching biotin to PEG2 and then introducing an aldehyde group at the C1 position . The specific reaction conditions and industrial production methods may vary, but the process often includes steps such as esterification, amidation, and oxidation reactions to achieve the desired product.

Chemical Reactions Analysis

Biotin-PEG2-C1-aldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The aldehyde group can react with nucleophiles such as amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like primary amines . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biotin-PEG2-C1-aldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Biotin-PEG2-C1-aldehyde involves its role as a linker in PROTACs. PROTACs contain two ligands connected by the linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This interaction brings the target protein in proximity to the ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Biotin-PEG2-C1-aldehyde is unique due to its specific structure and function as a PEG-based linker in PROTACs. Similar compounds include:

These compounds share similar functionalities but differ in their specific chemical structures and the types of reactions they undergo.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h6,12-13,15H,1-5,7-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRDOHFIXUPJTQ-YDHLFZDLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCC=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCC=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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